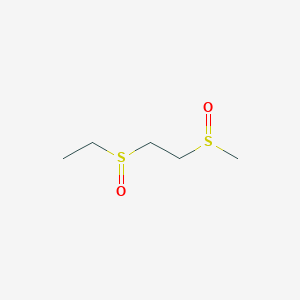![molecular formula C13H9O6- B12548375 4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate CAS No. 833489-68-2](/img/structure/B12548375.png)
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate typically involves the condensation of a benzopyran derivative with a butanoate ester. One common method involves the reaction of 2-oxo-2H-1-benzopyran-7-ol with butanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives .
Scientific Research Applications
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby providing antioxidant benefits. Additionally, it may interact with signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid.
Chromone-2-carboxylic acid: 4-Oxo-4H-1-benzopyran-2-carboxylic acid.
Ethyl ester of acetic acid: [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-.
Uniqueness
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
833489-68-2 |
|---|---|
Molecular Formula |
C13H9O6- |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
4-oxo-4-(2-oxochromen-7-yl)oxybutanoate |
InChI |
InChI=1S/C13H10O6/c14-11(15)4-6-12(16)18-9-3-1-8-2-5-13(17)19-10(8)7-9/h1-3,5,7H,4,6H2,(H,14,15)/p-1 |
InChI Key |
URRQKJLJZUEKLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



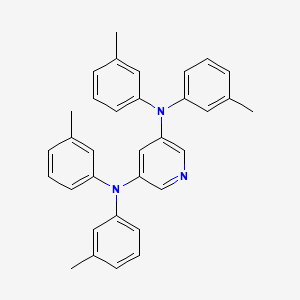
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)
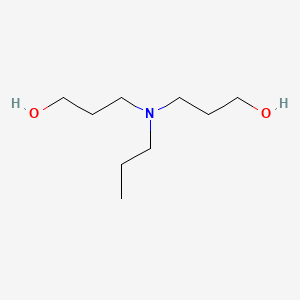
acetate](/img/structure/B12548326.png)

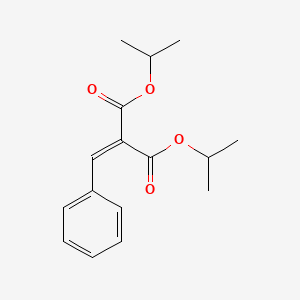
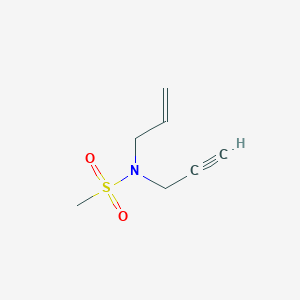
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)

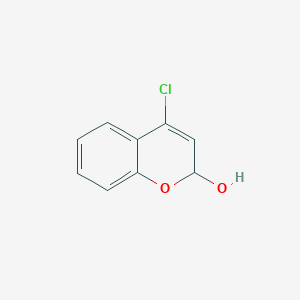
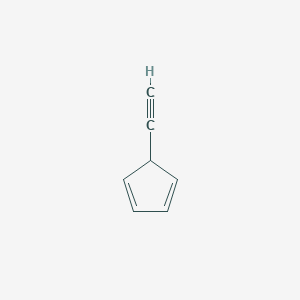
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
